4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside
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Overview
Description
4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside is a chemical compound that belongs to the class of glycosides. It is characterized by the presence of a galactopyranoside moiety, which is a sugar derivative, and a methoxyphenyl group. This compound is often used in carbohydrate chemistry and glycosylation reactions due to its unique structural properties.
Preparation Methods
The synthesis of 4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside typically involves multiple steps. One common method starts with 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, which is transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside and then into this compound . The reaction conditions often involve the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process.
Chemical Reactions Analysis
4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl groups can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include benzoyl chloride, pyridine, sodium borohydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: This compound is employed in studies related to carbohydrate-protein interactions and glycosylation processes.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: It is used in the production of various organic compounds and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a glycosyl donor in enzymatic reactions, facilitating the transfer of sugar moieties to acceptor molecules. This process is crucial in the formation of glycosidic bonds, which are essential for the structure and function of various biomolecules .
Comparison with Similar Compounds
4-Methoxyphenyl 2,3,6-tri-o-benzoyl-beta-d-galactopyranoside can be compared with other similar compounds, such as:
4-Methoxyphenyl 2,4,6-tri-o-benzyl-beta-d-galactopyranoside: This compound has benzyl groups instead of benzoyl groups, which can affect its reactivity and applications.
Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-galactopyranoside: This compound contains a thio group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O10/c1-39-25-17-19-26(20-18-25)41-34-30(44-33(38)24-15-9-4-10-16-24)29(43-32(37)23-13-7-3-8-14-23)28(35)27(42-34)21-40-31(36)22-11-5-2-6-12-22/h2-20,27-30,34-35H,21H2,1H3/t27-,28+,29+,30-,34-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUGZJSVWAZOTP-OQTLJYCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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